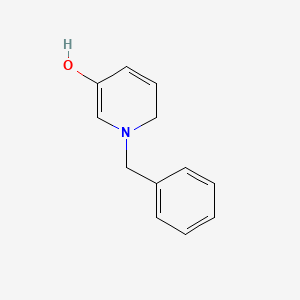
1-Benzyl-1,6-dihydro-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Benzyl-3-Hydroxy Pyridine is a chiral compound with a pyridine ring substituted with a benzyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-Hydroxy Pyridine can be achieved through several methods. One common approach involves the use of Grignard reagents, where a benzyl magnesium halide reacts with a pyridine derivative under controlled conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to introduce the benzyl group onto the pyridine ring .
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-Hydroxy Pyridine often employs catalytic hydrogenation and other scalable processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production .
化学反応の分析
Types of Reactions
®-1-Benzyl-3-Hydroxy Pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzyl halides with nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzyl ketone derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various benzyl-substituted pyridine derivatives.
科学的研究の応用
®-1-Benzyl-3-Hydroxy Pyridine has numerous applications in scientific research:
作用機序
The mechanism of action of ®-1-Benzyl-3-Hydroxy Pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its antimicrobial activity .
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the benzyl and hydroxyl groups.
Pyridoxine (Vitamin B6): A pyridine derivative with a hydroxymethyl group at the 4-position.
Nicotinic Acid: A pyridine derivative with a carboxyl group at the 3-position.
Uniqueness
®-1-Benzyl-3-Hydroxy Pyridine is unique due to its chiral nature and the presence of both benzyl and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other pyridine derivatives .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-benzyl-2H-pyridin-5-ol |
InChI |
InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7,10,14H,8-9H2 |
InChIキー |
IAHKLXMBKSNBOM-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(=CN1CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B13395420.png)

![2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde](/img/structure/B13395430.png)
![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)
![[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B13395446.png)

![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

